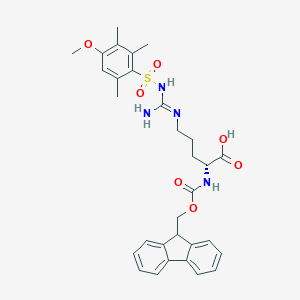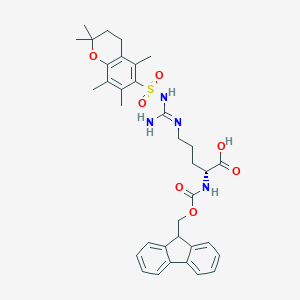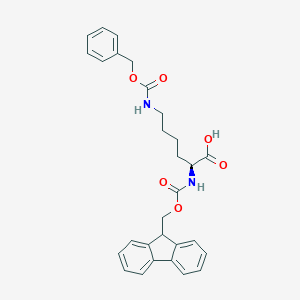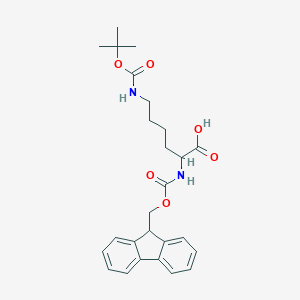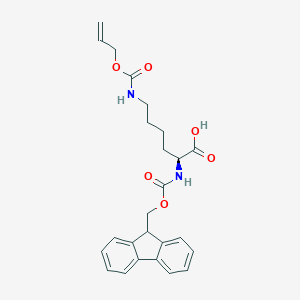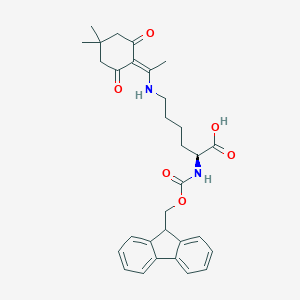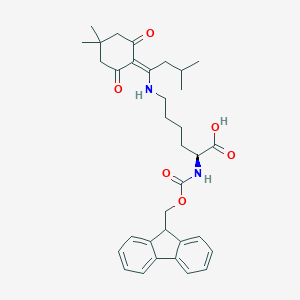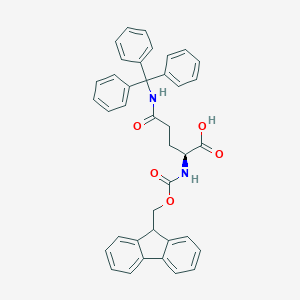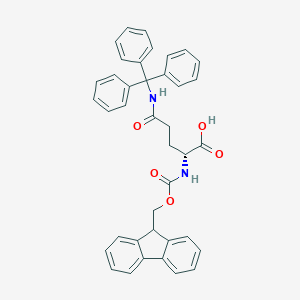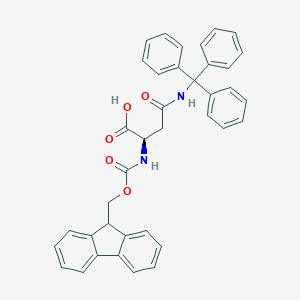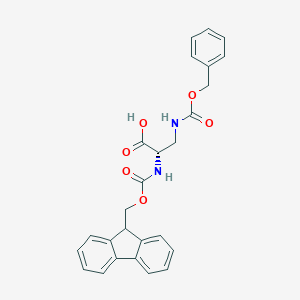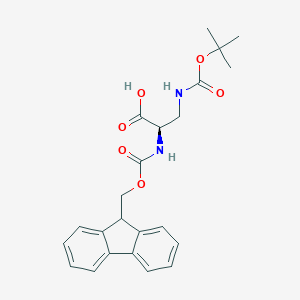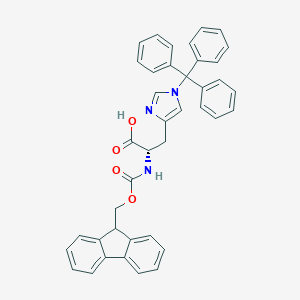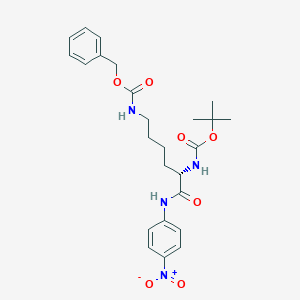
Boc-lys(Z)-pna
Übersicht
Beschreibung
Boc-lys(Z)-pna, also known as N-α-tert-butyloxycarbonyl-N-ε-benzyloxycarbonyl-L-lysine-p-nitroanilide, is a protected amino acid derivative used in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyloxycarbonyl (Z) protecting group on the ε-amino group of the lysine side chain. The p-nitroanilide (pna) group is attached to the carboxyl terminus of the lysine residue. This compound is commonly used in solid-phase peptide synthesis to introduce lysine residues with specific protection patterns .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-lys(Z)-pna typically involves the following steps:
Protection of the α-amino group: The α-amino group of lysine is protected using tert-butyloxycarbonyl (Boc) chloride in the presence of a base such as triethylamine.
Protection of the ε-amino group: The ε-amino group is protected using benzyloxycarbonyl (Z) chloride in the presence of a base.
Coupling with p-nitroaniline: The carboxyl group of the protected lysine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with p-nitroaniline to form the final product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase synthesis techniques can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-lys(Z)-pna undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Boc and Z protecting groups under acidic or hydrogenation conditions.
Coupling reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions:
Deprotection: Boc groups are typically removed using trifluoroacetic acid (TFA), while Z groups are removed using catalytic hydrogenation with palladium on carbon (Pd/C).
Coupling: Common coupling reagents include DCC, N,N’-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt)
Major Products:
Deprotected lysine derivatives: Removal of protecting groups yields free lysine or partially protected lysine derivatives.
Peptides: Coupling reactions result in the formation of peptides with specific sequences
Wissenschaftliche Forschungsanwendungen
Boc-lys(Z)-pna has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptide-based compounds for various studies.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates
Wirkmechanismus
The mechanism of action of Boc-lys(Z)-pna involves its role as a protected amino acid in peptide synthesis. The protecting groups (Boc and Z) prevent unwanted side reactions during peptide bond formation. The p-nitroanilide group serves as a chromophore, allowing for the detection and quantification of the compound in various assays. The deprotection of this compound yields free lysine, which can participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Boc-lys(Boc)-OH: Another protected lysine derivative with Boc groups on both the α- and ε-amino groups.
Fmoc-lys(Z)-OH: A lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a Z group on the ε-amino group.
Uniqueness: Boc-lys(Z)-pna is unique due to the presence of the p-nitroanilide group, which provides a chromophore for detection. This feature makes it particularly useful in assays and analytical applications. Additionally, the combination of Boc and Z protecting groups offers specific protection patterns that are advantageous in certain synthetic routes .
Eigenschaften
IUPAC Name |
benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLJZTUHLDXXAK-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


